molecular formula C21H26N2O3S B2428683 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1797735-56-8

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2428683
CAS RN: 1797735-56-8
M. Wt: 386.51
InChI Key: LEVJZQPANSFARN-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as PTP1B inhibitor, and it has been found to be effective in treating various diseases, including diabetes, obesity, and cancer.

Scientific Research Applications

Synthesis for Analytical Standards

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is utilized in the synthesis of deuterium-labeled analogs, serving as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis in pharmacokinetics studies. This method facilitates accurate measurement of drug absorption and distribution by compensating for variability in the analysis (Liang et al., 2020).

Potential Therapeutic Applications

Although not directly related to 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea, derivatives of urea have been explored for their therapeutic potentials, including acting against cancer cells, nociceptive pain, and neurodegenerative disorders. The exploration of urea derivatives emphasizes the broader context of scientific interest in similar compounds for medicinal chemistry applications (Liang et al., 2020).

Chemical Synthesis and Characterization

The compound is involved in chemical synthesis processes as a precursor or intermediate. Studies have demonstrated its use in preparing various chemical structures, showcasing its versatility in organic synthesis. This aspect underlines the importance of such compounds in developing novel chemical entities with potential applications in material science, medicinal chemistry, and analytical chemistry (Agekyan & Mkryan, 2015).

Material Science Applications

Urea derivatives, including those related to 1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea, have been investigated for their potential in material science, particularly in the formation of polymers and hydrogels. These applications highlight the role of urea derivatives in developing new materials with unique properties, such as gelation behavior and rheological characteristics, which could be beneficial in various industrial and biomedical fields (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-25-18-9-7-17(8-10-18)15-22-20(24)23-16-21(11-13-26-14-12-21)27-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVJZQPANSFARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

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